叔丁基 2-(三氟甲氧基)苯基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamates and their synthesis, properties, and applications in organic chemistry. These compounds are generally used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, due to their protective group properties and steric bulk 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves various strategies, including enantioselective synthesis , enzymatic kinetic resolution , and reactions with organometallics . For example, an iodolactamization step is key in the enantioselective synthesis of a related tert-butyl carbamate . Enzymatic processes, such as those catalyzed by Candida antarctica lipase B, have been employed for the resolution of tert-butyl carbamates, leading to optically pure enantiomers . Additionally, tert-butyl carbamates can be prepared from aldehydes using sodium benzenesulfinate and formic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. For instance, vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine its geometric parameters and vibrational frequencies . The molecular orbital energies, such as HOMO and LUMO, can also be calculated to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common, allowing for the modification of the benzene ring and the introduction of various functional groups . The tert-butyloxycarbonylazo group, in particular, facilitates the generation of aryl radicals, enabling reactions such as oxygenation, halogenation, and coupling . Chemoselective N-deprotection under phase transfer catalysis (PTC) conditions is another reaction that can be used to synthesize tert-butyl amino carboxylates from tert-butyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-trifluoromethylcarbamate has been characterized by its short N-CF3 bond and the planarity of certain molecular sections, which affect its reactivity and hydrogen bonding capabilities . The stability of tert-butyl carbamates towards hydrolysis is also a notable property, as demonstrated by tert-butylpentafluorophenylmethylchlorosilane, which forms hydrolytically stable derivatives suitable for gas chromatography .

科学研究应用

酶促动力学拆分:叔丁基 2-(1-羟乙基)苯基氨基甲酸酯,一种相关化合物,已用于酶促动力学拆分。该工艺涉及脂肪酶催化的酯交换反应,可生成光学纯对映异构体。南极假丝酵母脂肪酶 B (CAL-B) 表现出优异的对映选择性,这对有机化学中手性分子的合成至关重要 (Piovan、Pasquini 和 Andrade,2011)。

结构表征:叔丁基 N-三氟甲基氨基甲酸酯的结构特征已得到研究,揭示了独特的分子的特征,如异常短的 N-CF3 键。此类研究对于理解分子相互作用和设计新化合物至关重要 (Brauer、Burger、Pawelke 和 Wilke,1988)。

抗炎化合物合成:叔丁基 2-(取代苯甲酰胺基)苯基氨基甲酸酯衍生物显示出有希望的体内抗炎活性。这些化合物使用角叉菜胶诱导的大鼠足爪水肿方案合成和评估,展示了它们在开发新的抗炎药方面的潜力 (Bhookya 等人,2017)。

有机合成中的结构单元:叔丁基苯基偶氮羧酸酯与叔丁基苯基氨基甲酸酯密切相关,在合成有机化学中用途广泛。它们允许亲核取代和自由基反应,形成各种官能团,并作为合成途径中的关键中间体 (Jasch、Höfling 和 Heinrich,2012)。

热敏树状大分子合成:已合成出新型热敏苄基醚树状大分子,其中包含叔丁基苯基氨基甲酸酯,并带有低聚环氧乙烷链。这些化合物表现出独特溶液性质和热敏性,使其对材料科学中的各种应用都很有趣 (Deng Jin-gen,2013)。

手性色谱中的旋光拆分:在手性高效液相色谱中,叔丁基苯基氨基甲酸酯衍生物用作固定相,用于拆分外消旋药物的旋光异构体。该应用在药物中对于拆分手性化合物的对映异构体至关重要 (Okamoto、Aburatani、Hatano 和 Hatada,1988)。

属性

IUPAC Name |

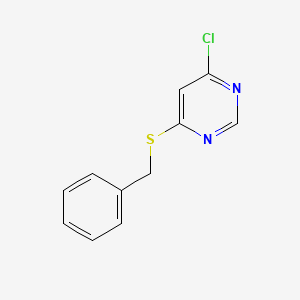

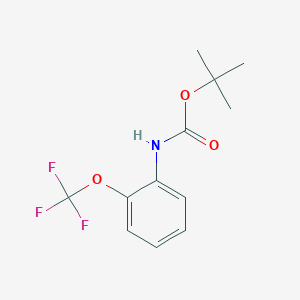

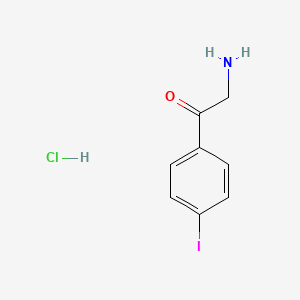

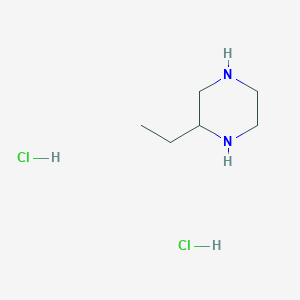

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYIFHKKXHUGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

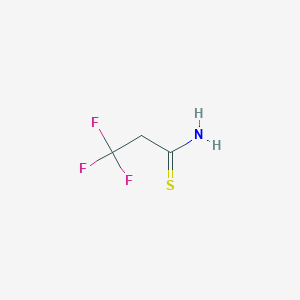

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)